molecular formula C6H4Cl2OS B1329902 2-Acetyl-4,5-dichlorothiophene CAS No. 57681-59-1

2-Acetyl-4,5-dichlorothiophene

Cat. No. B1329902
CAS RN: 57681-59-1
M. Wt: 195.07 g/mol
InChI Key: HNSUJYLVQPGASF-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dichlorothiophene is a chemical compound with the molecular formula C6H4Cl2OS . It is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

The synthesis of compounds related to 2-Acetyl-4,5-dichlorothiophene has been reported in several studies . For instance, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized in good yields by the condensation of chalcones with malononitrile in a basic medium . Another study reported the preparation of chalcones in high yields via the condensation of 3-acetyl-2,5-dichlorothiophene with aryl aldehydes .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-4,5-dichlorothiophene has been characterized using different spectroscopic methods . The compound has a molecular weight of 195.066 Da .


Chemical Reactions Analysis

2-Acetyl-4,5-dichlorothiophene can participate in various chemical reactions. For example, it can undergo condensation with aryl aldehydes to produce chalcones . It can also react with thiosemicarbazide in the presence of a catalytic amount of hydrochloric acid to provide 1,3-thiazin-2-amine derivatives .

Scientific Research Applications

Application 1: Antimicrobial and Antioxidant Studies

  • Summary of the Application: A new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antimicrobial and antioxidant activities .
  • Methods of Application: The compounds were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .
  • Results or Outcomes: Compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum. The most potent antioxidant activity was shown by compounds (2a) and (2e) with 95.2% and 96.3% respectively, which is considered good to excellent antioxidant activity compared with the control (ascorbic acid) and other synthesized compounds .

Application 2: Cytotoxic Activity Assessment

  • Summary of the Application: A series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized and screened for their in vitro cytotoxicity activities against three cancer cell lines .
  • Methods of Application: The compounds were synthesized in good yields by the condensation of chalcones with malononitrile in basic medium .
  • Results or Outcomes: Compounds 5d, 5g, 5h, and 5i exhibited promising antiproliferative effects (IC 50 1–5 µM) against liver (line HepG2), prostate (line DU145), and breast (line MBA-MB-231) cancer cell lines .

Application 3: Synthesis of Substituted Chalcones

  • Summary of the Application: 3-Acetyl-2,5-dichlorothiophene is used in the synthesis of substituted chalcones .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not specified in the source .

Application 4: Molecular Docking Study

  • Summary of the Application: A molecular docking study was carried out to evaluate the possibility of new compounds as drugs and to implement structural improvements for this purpose .
  • Methods of Application: The compounds were synthesized by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .
  • Results or Outcomes: All synthesized compounds exhibited good affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51), notably, compounds (3a) and (3b) showed the highest affinity with the lowest binding energies .

Application 5: Synthesis of Substituted Chalcones

  • Summary of the Application: 3-Acetyl-2,5-dichlorothiophene is used in the synthesis of substituted chalcones .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not specified in the source .

Application 6: Molecular Docking Study

  • Summary of the Application: A molecular docking study was carried out to evaluate the possibility of new compounds as drugs and to implement structural improvements for this purpose .
  • Methods of Application: The compounds were synthesized by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .
  • Results or Outcomes: All synthesized compounds exhibited good affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51), notably, compounds (3a) and (3b) showed the highest affinity with the lowest binding energies .

properties

IUPAC Name

1-(4,5-dichlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUJYLVQPGASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206384
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4,5-dichlorothiophene

CAS RN

57681-59-1
Record name 1-(4,5-Dichloro-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57681-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-Thiophen-2-yl-ethanone (5.0 grams, 40.0 mmole) in chloroform (50 ml) at 20° C. was added portionwise aluminum chloride (15.9 grams, 119.0 mmole). The mixture was stirred at 20° C. for 10 minutes and 1 M Cl2 in carbon tetrachloride (120 ml) was added dropwise. The mixture was stirred at room temperature for 30 minutes and diluted with methylene chloride (300 ml) and washed with 1 N sodium hydroxide and water and dried over magnesium sulfate and concentrated to give a solid (8.5 g). MW 195.07; MS (m/e) 196 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GE Carlberg, S Johnsen, LH Landmark… - Water Science and …, 1988 - iwaponline.com
By comparison with six synthesized standards the identity of the following chlorinated thiophenes were established in spent kraft bleach liquors: 2,3,4-trichlorothiophene and 3-formyl …
Number of citations: 14 iwaponline.com
GE Carlberg, S Johnsen, LH Landmark… - … : Second Volume of …, 1988 - Pergamon Press
Number of citations: 0
JF Bagli, E Ferdinandi - Canadian Journal of Chemistry, 1975 - cdnsciencepub.com
On décrit la réaction d'une série de thiophènes substitués dans les conditions de Friedel–Craft. Cette réaction conduit aux acétyl thiophènes. Les produits secondaires de la réaction …
Number of citations: 21 cdnsciencepub.com

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